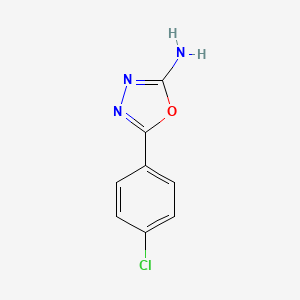

5-(4-氯苯基)-1,3,4-噁二唑-2-胺

描述

5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound . It is related to the class of compounds known as phenylpyrazoles, which are compounds containing a phenylpyrazole skeleton, consisting of a pyrazole bound to a phenyl group .

Synthesis Analysis

The synthesis of similar compounds has been reported in literature. For instance, starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, subsequent hydrazination, salt formation, cyclization, conversion of the intermediate into sulfonyl chloride, and finally, nucleophilic attack of the amines .Molecular Structure Analysis

The molecular structure of similar compounds exhibits C–H…N intermolecular interactions and is stabilized by π–π interactions between the oxadiazole and phenyl rings . The structure of these compounds has been confirmed by NMR, IR, and elemental analysis .科学研究应用

杂环化合物的合成

5-(4-氯苯基)-1,3,4-噁二唑-2-胺已被用作合成各种杂环化合物的起始物质。这包括通过涉及化合物如二硫化碳、氰化溴和乙酸在不同条件下进行反应来合成几种融合的杂环化合物,例如三唑噁二唑类化合物 (Abbas, Hussain, & Shakir, 2017)。

生物活性

抗菌活性:已合成了一些5-(4-氯苯基)-1,3,4-噁二唑-2-胺衍生物,并显示出具有抗菌活性。这些衍生物已证明对革兰氏阳性和革兰氏阴性细菌均具有疗效 (Ghattas, El-Sherief, Abdel Rahman, & Mahmoud, 1982)。

抗微生物和抗增殖活性:从5-(4-氯苯基)-1,3,4-噁二唑-2-胺衍生的某些1,3,4-噁二唑N-曼尼希碱已被制备并评估其抗微生物和抗增殖活性。这些化合物已显示出在抑制病原细菌和某些癌细胞系生长方面具有潜力 (Al-Wahaibi et al., 2021)。

化学合成和修饰

5-(4-氯苯基)-1,3,4-噁二唑-2-胺已在各种化学合成过程中被利用。这些过程包括创建全取代的1,3,4-噁二唑衍生物和其他复杂分子,展示了这种化合物在有机合成中的多功能性 (Ramazani & Rezaei, 2010)。

酶抑制和自由基清除

已确定一些新型5-(4-氯苯基)-1,3,4-噁二唑-2-胺衍生物为有效的抗氧化剂和自由基清除剂。它们已显示出在抑制脂质过氧化和清除自由基方面的有效性,这表明在治疗与氧化应激相关的疾病中可能有应用潜力 (Ayhan-Kılcıgil等,2014)。

阿尔茨海默病研究

已合成并评估了5-(4-氯苯基)-1,3,4-噁二唑-2-胺的衍生物作为阿尔茨海默病的潜在药物候选物。这些化合物已被检查其抑制乙酰胆碱酯酶的能力,这是阿尔茨海默病病理学中的关键酶,并已进行了像溶血活性评估等评估以评估其作为药物候选物的适用性 (Rehman et al., 2018)。

未来方向

Future research could focus on the synthesis of new derivatives of 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine, their molecular structure analysis, and exploration of their potential biological activities . Further studies could also investigate the physical and chemical properties, safety and hazards, and potential applications of these compounds .

作用机制

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds have been found to disrupt the production of adenosine triphosphate . This disruption occurs through the oxidative removal of certain groups by mixed function oxidases .

Biochemical Pathways

Compounds with similar structures have been found to affect various biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Similar compounds have been found to exhibit non-linear oral pharmacokinetics in humans . This non-linearity is thought to be due to the action of P-glycoprotein (P-gp), which acts as a saturable absorption barrier, slowing the rate of absorption at low doses .

Result of Action

Similar compounds have been found to possess certain anti-tobacco mosaic virus activity .

生化分析

Biochemical Properties

5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine has been found to interact with certain enzymes involved in cellular processes . It acts by binding to the active site of the target enzyme, thereby disrupting its normal function and inhibiting the catalytic activity . This disruption ultimately leads to the modulation of specific biochemical pathways within the cell .

Cellular Effects

It is known that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking .

Metabolic Pathways

Information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently lacking .

Transport and Distribution

Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently lacking .

Subcellular Localization

Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently lacking .

属性

IUPAC Name |

5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O/c9-6-3-1-5(2-4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMWWZXSPDQIWAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(O2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50943933 | |

| Record name | 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2(3H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50943933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

14.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26657661 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2138-98-9, 33621-61-3 | |

| Record name | 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2(3H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50943933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-(4-chlorophenyl)-1,3,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

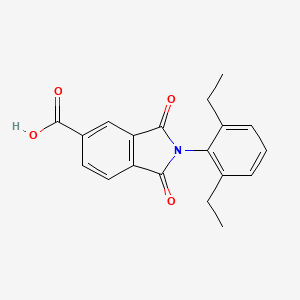

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B1634154.png)

![2-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B1634157.png)

![2-Pyrimidinamine, N-[5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-](/img/structure/B1634162.png)

![4-[(4,5-Dihydro-1H-imidazol-2-ylhydrazinylidene)methyl]-3-methylphenol](/img/structure/B1634179.png)